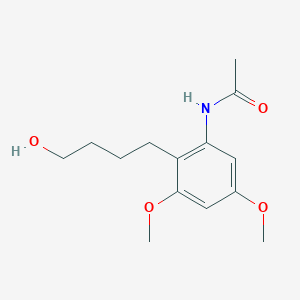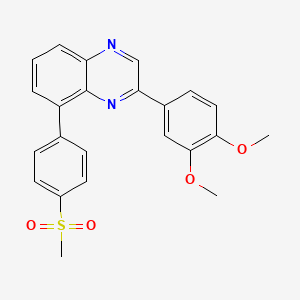![molecular formula C19H17F3N2O2 B12633116 1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12633116.png)
1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- is a complex organic compound with a unique structure that combines a benzenediol moiety with an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- typically involves multi-step organic reactions. The initial step often includes the preparation of the indazole ring, followed by the introduction of the benzenediol moiety. Common reagents used in these reactions include halogenated benzenes, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the indazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic ring or indazole moiety.
Scientific Research Applications
1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol, 2-methyl-: A similar compound with a methyl group on the benzenediol moiety.
1,3-Benzenediol, 4-[6-hydroxy-4-methoxy-5-(3-methyl-2-buten-1-yl)-2-benzofuranyl]-: Another related compound with a benzofuran ring.
Uniqueness
1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- is unique due to the presence of the trifluoromethyl group and the specific arrangement of the indazole and benzenediol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17F3N2O2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-[1-(3-methylbut-2-enyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H17F3N2O2/c1-11(2)8-9-24-18-14(4-3-5-15(18)19(20,21)22)17(23-24)13-7-6-12(25)10-16(13)26/h3-8,10,25-26H,9H2,1-2H3 |
InChI Key |
DFKXJYQQWHKKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633045.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12633053.png)

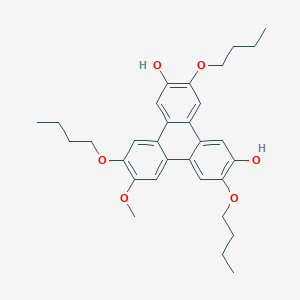
![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
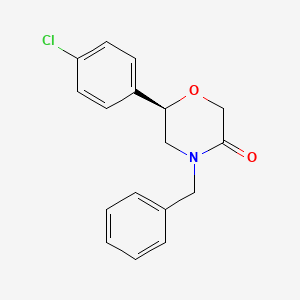
![N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide](/img/structure/B12633072.png)
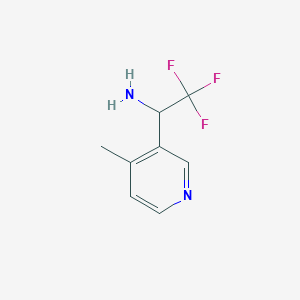
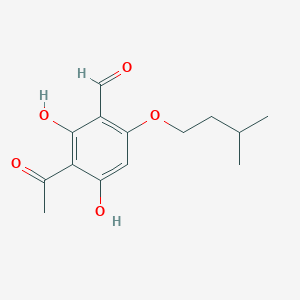
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12633099.png)
![4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12633102.png)
